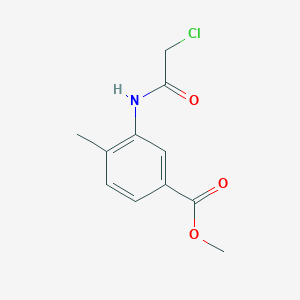

Methyl 3-(2-chloroacetamido)-4-methylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(2-chloroacetamido)-4-methylbenzoate, also known as M3CMB, is a compound found in various natural sources, including plants and fungi. It has been studied for its potential applications in various scientific fields, including biochemistry, physiology, and pharmacology.

Aplicaciones Científicas De Investigación

Antimicrobial Agent Development

The compound has been explored for its potential as an antimicrobial agent. Researchers have synthesized derivatives that exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Salmonella typhi, and Klebsiella pneumoniae. These derivatives also show antifungal properties against strains like Candida albicans and Aspergillus niger, comparable to fluconazole .

Anticancer Activity

Methyl 3-(2-chloroacetamido)-4-methylbenzoate derivatives have been evaluated for their anticancer properties. In vitro studies have demonstrated that certain compounds exhibit potent activity against human colorectal carcinoma cell lines (HCT116), surpassing the efficacy of standard drugs like 5-FU .

Chemical Synthesis Intermediate

This compound serves as an intermediate in the synthesis of more complex molecules. It has been used in the preparation of benzamide analogues, which are of interest due to their biological activities .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various enzymes and receptors . For instance, imidazole-containing compounds, which share a similar structure, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It’s likely that the compound interacts with its targets through covalent bonding, given the presence of a reactive chloroacetamido group . This group can form a covalent bond with a nucleophilic site on the target protein, leading to changes in the protein’s function .

Biochemical Pathways

For example, imidazole-containing compounds have been reported to inhibit the enzyme histone deacetylase (HDAC), which plays a crucial role in regulating gene expression .

Result of Action

Similar compounds have been reported to exhibit various biological activities, such as anti-inflammatory, antitumor, and antimicrobial effects .

Propiedades

IUPAC Name |

methyl 3-[(2-chloroacetyl)amino]-4-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-7-3-4-8(11(15)16-2)5-9(7)13-10(14)6-12/h3-5H,6H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTXPUFVJPYMIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392319 |

Source

|

| Record name | Methyl 3-(2-chloroacetamido)-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-chloroacetamido)-4-methylbenzoate | |

CAS RN |

54941-43-4 |

Source

|

| Record name | Methyl 3-(2-chloroacetamido)-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Benzyloxy)-3-nitrophenyl]acetic acid](/img/structure/B1274817.png)

![5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274823.png)